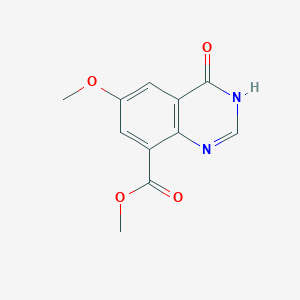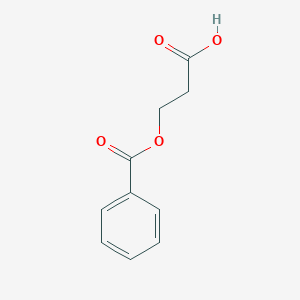
3-(Benzoyloxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzoyloxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of a benzoyloxy group attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Benzoyloxy)propanoic acid can be synthesized through several methods. One common approach involves the esterification of propanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzoyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
3-(Benzoyloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(benzoyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid and propanoic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways .
Comparación Con Compuestos Similares
3-(Benzyloxy)propanoic acid: Similar in structure but with a benzyloxy group instead of a benzoyloxy group.
Propanoic acid: Lacks the benzoyloxy group, making it less reactive in certain chemical reactions.
Benzoic acid: Contains a benzoyl group but lacks the propanoic acid backbone
Propiedades
Número CAS |
139518-41-5 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clave InChI |
ZFGVLYWWBSRAFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


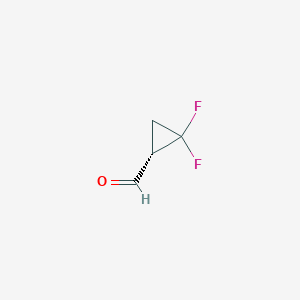
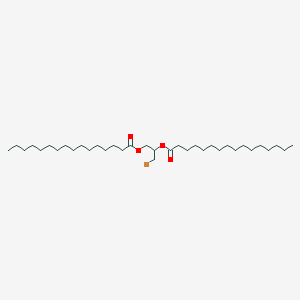
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
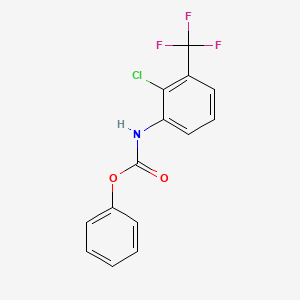
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)

![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
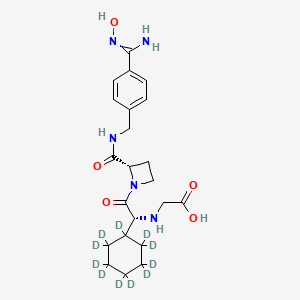
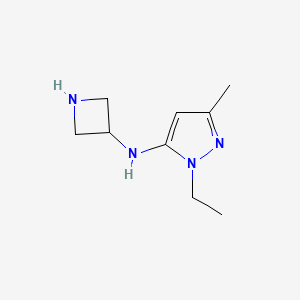
![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
